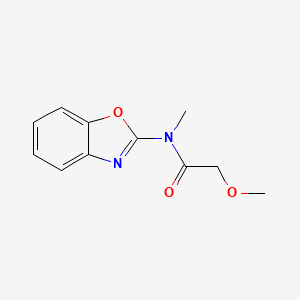![molecular formula C14H15N3O2 B7473092 3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7473092.png)
3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and repair, leading to the accumulation of DNA damage and ultimately, cell death. Additionally, it has been found to inhibit the AKT/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one include the inhibition of cancer cell growth and proliferation, reduction in inflammation, and prevention of oxidative stress-related damage. The compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells, leading to their elimination. Additionally, it has been found to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one in lab experiments include its high potency and selectivity towards cancer cells, making it an ideal candidate for anticancer drug development. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
However, the limitations of using this compound in lab experiments include its high cost and limited availability, making it challenging to conduct large-scale studies. Additionally, its potential toxicity and side effects need to be thoroughly investigated before its clinical use.
Orientations Futures
There are several future directions for the research and development of 3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one. These include:
1. Conducting further studies to elucidate the mechanism of action of the compound and its potential targets.
2. Investigating the potential of the compound as a combination therapy with other anticancer drugs.
3. Developing novel formulations and delivery methods to enhance the bioavailability and efficacy of the compound.
4. Investigating the potential of the compound for the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
5. Conducting preclinical and clinical trials to evaluate the safety and efficacy of the compound in humans.
Conclusion:
In conclusion, 3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one is a promising compound with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to exhibit potent anticancer activity, anti-inflammatory, and antioxidant properties. However, further studies are needed to fully understand the mechanism of action and potential targets of the compound. Additionally, its safety and efficacy need to be thoroughly evaluated before its clinical use.
Méthodes De Synthèse
The synthesis of 3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one involves the reaction of 2-methyl-4-quinazolinone with azetidine-1-carboxylic acid followed by cyclization. This process yields the desired compound with high purity and yield.
Applications De Recherche Scientifique
3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
3-[2-(azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-15-12-6-3-2-5-11(12)14(19)17(10)9-13(18)16-7-4-8-16/h2-3,5-6H,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUBVUHYHGZLLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


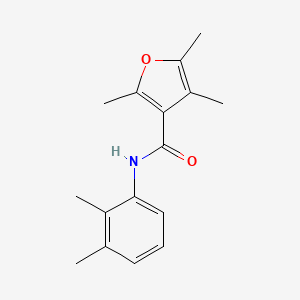
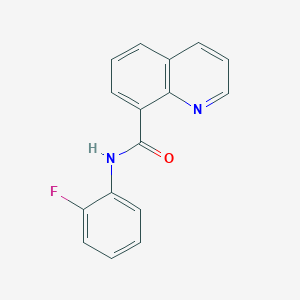




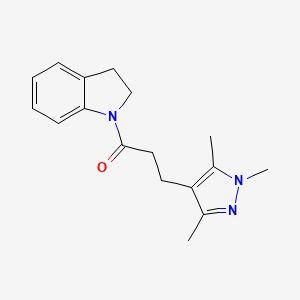
![N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473063.png)
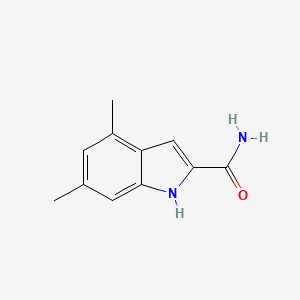
![2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7473098.png)


